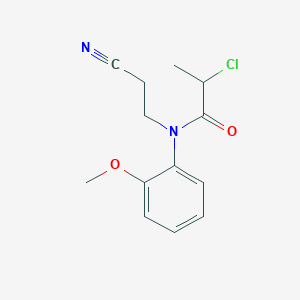
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Übersicht
Beschreibung
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide is a synthetic compound with the molecular formula C₁₃H₁₅ClN₂O₂ and a molecular weight of 266.72 g/mol. Its structure features a chloro group, a cyanoethyl group, and a methoxyphenyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, related studies, and potential applications in medicinal chemistry.
While specific mechanisms of action for this compound have not been thoroughly documented, its functional groups suggest several possible interactions:
- Chloro Group : Susceptible to nucleophilic substitution reactions.
- Cyano Group : Can participate in hydrolysis and reduction reactions.
- Amide Functionality : May engage in acylation or amidation reactions, allowing for the synthesis of derivatives with enhanced properties.
Related Compounds and Their Biological Activities
Research indicates that compounds structurally similar to this compound exhibit significant biological activities. For instance:
- Thiazole Derivatives : These have shown antimicrobial and cytotoxic properties, suggesting therapeutic applications in treating infections and cancers.
- Substituted Phenylalkyl Amides : Some have demonstrated binding affinity to melatonin receptors, indicating potential for developing treatments for sleep disorders.
Comparative Table of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-chloro-N-(p-tolyl)propanamide | Similar amide structure | Potential COVID-19 protease inhibitor |
| N-(2-chlorophenyl)-(1-propanamide) | Contains a chlorophenyl group | Explored for non-linear optical properties |
| Thiazole derivatives | Incorporates thiazole ring | Antimicrobial and cytotoxic activities |
Interaction Studies
Molecular docking studies have been conducted to evaluate the compound's potential as an inhibitor for various targets. Notably, its interactions with proteases associated with viral infections (e.g., COVID-19) have been explored. These studies help elucidate the compound's mechanism of action and guide further modifications for enhanced efficacy.
Case Studies and Research Findings
- Antimicrobial Activity : A study on thiazole derivatives indicated that modifications similar to those found in this compound significantly increased antimicrobial potency against various pathogens.
- Cytotoxicity Assessments : In vitro evaluations revealed that related compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their therapeutic potential.
- Binding Affinity Studies : Investigations into substituted phenylalkyl amides demonstrated promising binding affinities to melatonin receptors, suggesting implications for drug development targeting sleep disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10(14)13(17)16(9-5-8-15)11-6-3-4-7-12(11)18-2/h3-4,6-7,10H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHOLBFYDFNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=CC=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















